(3E,6E,9E)-17-bromoheptadeca-3,6,9-triene
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Overview
Description
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is characterized by its unique structure, which includes three conjugated double bonds and a bromine atom at the 17th position of the heptadecatriene chain. Its molecular formula is C17H29Br, and it has a molecular weight of 313.32 g/mol .
Preparation Methods
The synthesis of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene typically involves the use of organic synthesis techniques. One common method includes the bromination of heptadecatriene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The double bonds in the heptadecatriene chain can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxidized products.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to saturate the double bonds, resulting in a fully saturated heptadecane derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving brominated organic molecules.
Medicine: Research into the potential therapeutic applications of brominated compounds may involve (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene as a model compound.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene involves its interaction with molecular targets through its bromine atom and conjugated double bonds. The bromine atom can participate in electrophilic substitution reactions, while the double bonds can undergo addition reactions. These interactions can affect various molecular pathways, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene include other brominated alkenes and polyenes, such as:
(Z,Z,Z)-1-Bromo-3,6,9-Dodecatriene: A shorter chain analogue with similar reactivity.
(Z,Z,Z)-17-Chloro-3,6,9-Heptadecatriene: A chlorine-substituted analogue with different reactivity due to the presence of chlorine instead of bromine.
(Z,Z,Z)-17-Iodo-3,6,9-Heptadecatriene: An iodine-substituted analogue with unique properties due to the larger atomic size of iodine.
The uniqueness of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene lies in its specific combination of bromine substitution and conjugated double bonds, which confer distinct chemical and physical properties compared to its analogues.
Properties
Molecular Formula |
C17H29Br |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(3E,6E,9E)-17-bromoheptadeca-3,6,9-triene |
InChI |
InChI=1S/C17H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3+,7-6+,10-9+ |
InChI Key |
XCOGOHIQANKSLF-IUQGRGSQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCBr |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCBr |
Origin of Product |
United States |
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